molecular formula C10H16N2O B8657809 5-Cyclohexyl-2-methyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 61199-34-6

5-Cyclohexyl-2-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B8657809
M. Wt: 180.25 g/mol
InChI Key: GLPCQGFZPVZUSV-UHFFFAOYSA-N
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Patent
US04091106

Procedure details

To ethyl 3-oxo-cyclohexanepropionic acid (4.4 g, 0.234 mole) in n-propanol (500 ml) is added dropwise with stirring under nitrogen at 80° C. methylhydrazine (13.8 g, 0.3 mole). After heating at reflux during 5 hours, the reaction is cooled and evaporated to a residual oil. Crystallization from ethylacetate gives a white powder mp 170.5° C. to 172° C.
Name
ethyl 3-oxo-cyclohexanepropionic acid
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
methylhydrazine
Quantity
13.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:3]1([CH2:10][CH2:11][C:12]([OH:14])=O)[CH2:8][CH2:7][CH2:6][C:5](=O)[CH2:4]1)C.[CH3:15][NH:16][NH2:17]>C(O)CC>[CH:3]1([C:10]2[CH2:11][C:12](=[O:14])[N:16]([CH3:15])[N:17]=2)[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1

Inputs

Step One
Name
ethyl 3-oxo-cyclohexanepropionic acid
Quantity
4.4 g
Type
reactant
Smiles
C(C)C1(CC(CCC1)=O)CCC(=O)O
Name
Quantity
500 mL
Type
solvent
Smiles
C(CC)O
Step Two
Name
methylhydrazine
Quantity
13.8 g
Type
reactant
Smiles
CNN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux during 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction is cooled
CUSTOM
Type
CUSTOM
Details
evaporated to a residual oil
CUSTOM
Type
CUSTOM
Details
Crystallization from ethylacetate

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C1=NN(C(C1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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